molecular formula C81H142O17P2 B1237607 Tetralinoleoyl cardiolipin

Tetralinoleoyl cardiolipin

Cat. No.: B1237607
M. Wt: 1449.9 g/mol
InChI Key: LSHJMDWWJIYXEM-XGJIDDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetralinoleoyl cardiolipin is a cardiolipin in which all four phosphatidyl acyl groups are specified as linoleoyl. It derives from a linoleic acid. It is a conjugate acid of a this compound(2-).
CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]), also known as 1, 1', 2, 2'-tetra-(9Z, 12Z)-octadecadienoyl cardiolipin or 1', 3'-bis-[1, 2-di-(9Z, 12Z-octadecadienoyl)-sn-glycero-3-phospho]-glycerol, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) has been found throughout all human tissues, and has also been primarily detected in blood. CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, inner mitochondrial membrane, and mitochondria. In humans, CL(1'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)], 3'-[18:2(9Z, 12Z)/18:2(9Z, 12Z)]) is involved in cardiolipin biosynthesis CL(18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway.

Properties

Molecular Formula

C81H142O17P2

Molecular Weight

1449.9 g/mol

IUPAC Name

[(2R)-3-[[3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C81H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t76-,77-/m1/s1

InChI Key

LSHJMDWWJIYXEM-XGJIDDIWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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